molecular formula C17H13ClN2O B2805002 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide CAS No. 383146-05-2

4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide

Cat. No. B2805002
CAS RN: 383146-05-2
M. Wt: 296.75
InChI Key: VTVRBDDOBJQZET-UHFFFAOYSA-N
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Description

“4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide” is a chemical compound with a complex structure . It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also includes a benzene ring and a carboxamide group .


Molecular Structure Analysis

The molecular structure of “4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide” includes a pyrrole ring, a benzene ring, and a carboxamide group . The InChI code for this compound is provided in some resources , which can be used to generate a detailed structural diagram.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide” are not fully detailed in the available resources. Some resources provide basic information such as the molecular formula and weight .

Scientific Research Applications

Chemical Synthesis and Structural Properties

4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide is a compound with structural complexity, hinting at potential in various scientific applications. Studies have highlighted the intricate reactions and structural analyses of similar complex organic compounds. For instance, the reaction of chloral with substituted anilines, leading to the formation of various substituted molecules, demonstrates the diverse possibilities in chemical synthesis and the importance of understanding structural properties through techniques such as high-resolution magnetic resonance spectroscopy and ab initio calculations (Issac & Tierney, 1996).

Supramolecular Chemistry and Applications

Compounds like benzene-1,3,5-tricarboxamides (BTAs), which share structural features with 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide, have been instrumental in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. The versatility of BTAs, stemming from their simple structure, easy accessibility, and well-understood supramolecular self-assembly behavior, underscores the potential of structurally complex compounds in advancing supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).

Pharmacological Investigations

Extensive research on the pharmacological profile of various compounds, including analogs based on the pyrrolidin-2-one pharmacophore, provides insights into the design and biological activity exploration of complex molecules. The studies emphasize the significance of stereochemistry and configuration in determining the biological properties and efficacy of pharmaceutical compounds, suggesting potential directions for the application of 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide in drug development (Veinberg et al., 2015).

Mechanism of Action

The mechanism of action of “4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide” is not specified in the available resources. Pyrrole-containing compounds are found in many biologically active molecules and drugs, suggesting they may interact with biological targets in a variety of ways .

properties

IUPAC Name

4-chloro-N-(4-pyrrol-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-20/h1-12H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVRBDDOBJQZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide

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